REACTION_CXSMILES
|
[OH:1][C:2]1[C:15]([CH2:16][CH:17]=[CH2:18])=[C:14]([OH:19])[CH:13]=[CH:12][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:5]>C(OCC)(=O)C.[Pd]>[OH:1][C:2]1[C:15]([CH2:16][CH2:17][CH3:18])=[C:14]([OH:19])[CH:13]=[CH:12][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:5]
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Name
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2,4-dihydroxy-3-(2-propenyl)benzophenone
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Quantity
|
3 g
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Type
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reactant
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Smiles
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OC1=C(C(=O)C2=CC=CC=C2)C=CC(=C1CC=C)O
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Name
|
|
Quantity
|
100 mL
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Type
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solvent
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Smiles
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C(C)(=O)OCC
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Name
|
|
Quantity
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0.3 g
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Type
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catalyst
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Smiles
|
[Pd]
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The product was purified by crystallization from methanol/water
|
Type
|
CUSTOM
|
Details
|
The product is obtained as small yellow plates
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Name
|
|
Type
|
|
Smiles
|
OC1=C(C(=O)C2=CC=CC=C2)C=CC(=C1CCC)O
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |